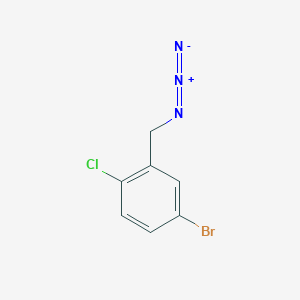
2-(Azidomethyl)-4-bromo-1-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-4-bromo-1-chlorobenzene is an organic compound that features both azido and halogen substituents on a benzene ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-4-bromo-1-chlorobenzene typically involves the following steps:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-4-bromo-1-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Lithium Aluminum Hydride: Used for reduction of the azido group.
Copper Catalysts: Used in click chemistry for cycloaddition reactions.
Major Products
1,2,3-Triazoles: Formed via cycloaddition reactions.
Scientific Research Applications
2-(Azidomethyl)-4-bromo-1-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-4-bromo-1-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The halogen substituents can participate in substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)-4-bromo-1-fluorobenzene: Similar structure but with a fluorine substituent instead of chlorine.
2-(Azidomethyl)-4-chloro-1-bromobenzene: Similar structure but with the positions of bromine and chlorine swapped.
2-(Azidomethyl)-4-iodo-1-chlorobenzene: Similar structure but with an iodine substituent instead of bromine.
Uniqueness
2-(Azidomethyl)-4-bromo-1-chlorobenzene is unique due to the specific combination of azido, bromo, and chloro substituents, which confer distinct reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-(azidomethyl)-4-bromo-1-chlorobenzene |
InChI |
InChI=1S/C7H5BrClN3/c8-6-1-2-7(9)5(3-6)4-11-12-10/h1-3H,4H2 |
InChI Key |
CFMPVYXGKPYCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
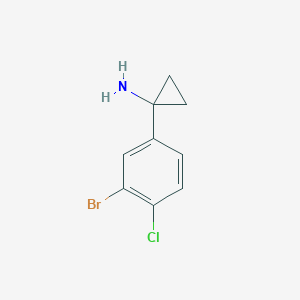
![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
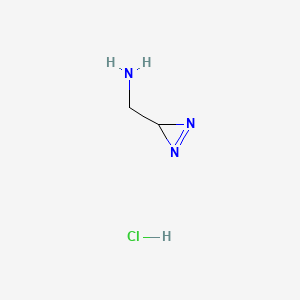
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
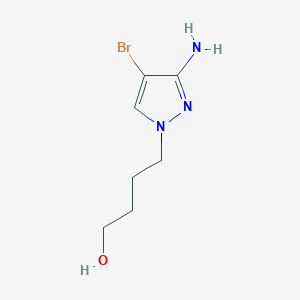
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
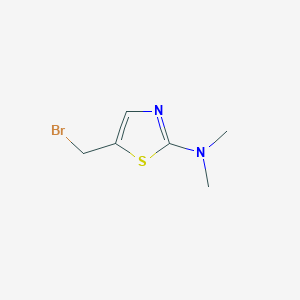
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
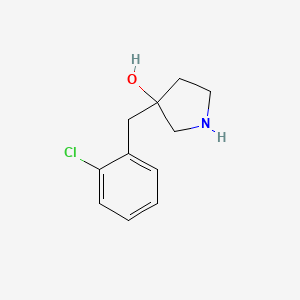
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)
![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
